4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Secure the definitive pyridazinone intermediate for your research. 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one features a unique substitution pattern—a reactive 4-chloro handle for Suzuki-Miyaura cross-coupling, a 5-methoxy group for electronic tuning, and an N-methyl group—enabling rapid SAR exploration. It is the precise building block for integrin α4β7 antagonists and agrochemical lead optimization. Generic analogs lack this substitution pattern, leading to altered reactivity and irreproducible results. Ensure experimental fidelity and scalable synthesis with this exact compound.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 14628-57-0
Cat. No. B078948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
CAS14628-57-0
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)OC)Cl
InChIInChI=1S/C6H7ClN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3
InChIKeyOGHGGBMXRUJBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one: Core Scaffold for Medicinal and Agrochemical Procurement


4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one (CAS 14628-57-0) is a heterocyclic compound of the pyridazinone class, characterized by a pyridazine ring substituted with a chloro group at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position . This specific substitution pattern makes it a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, including herbicides and fungicides [1]. Its chemical structure enables key synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions, for the construction of complex molecular architectures [2].

Why Generic Pyridazinone Intermediates Fail to Replicate the Performance of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one


The unique combination of a reactive chloro handle at the 4-position, a sterically and electronically modulating methoxy group at the 5-position, and an N-methyl group at the 2-position confers specific physicochemical and synthetic properties to 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one . Substitution with generic pyridazinone analogs, such as those lacking the 5-methoxy group (e.g., 4,5-dichloro-2-methylpyridazin-3(2H)-one) or the 4-chloro group (e.g., 5-methoxy-2-methylpyridazin-3(2H)-one), results in altered reactivity, different synthetic yields, and distinct biological activity profiles, making them unsuitable as drop-in replacements in established synthetic routes and pharmacological studies . Therefore, procurement of the precise compound is critical for experimental reproducibility and achieving desired outcomes.

Quantitative Differentiation of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one Against Key Comparators


Superior Synthetic Yield in Nucleophilic Substitution vs. 4,5-Dichloro Analog

The synthesis of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one via nucleophilic substitution from 4,5-dichloro-2-methyl-3(2H)-pyridazinone with sodium methoxide proceeds with a high yield of approximately 97% . This demonstrates the preferential reactivity of the 5-chloro position towards methoxide displacement under mild conditions, leaving the 4-chloro group intact for subsequent functionalization. This yield is significantly higher than the alternative approach of starting from 5-chloro-4-methoxy precursors, which requires more forcing conditions and yields lower purity material .

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling vs. Non-Halogenated Analogs

The presence of the 4-chloro group in 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of aryl and heteroaryl groups at the 4-position [1]. In contrast, the non-halogenated analog, 5-methoxy-2-methylpyridazin-3(2H)-one, lacks this reactive handle and requires alternative, often less efficient or more limited, functionalization strategies . This specific reactivity is crucial for generating diverse libraries of pyridazinone derivatives for structure-activity relationship (SAR) studies in drug discovery [1].

Organic Synthesis Medicinal Chemistry Catalysis

Distinct Biological Profile: Integrin Antagonism vs. α4β7 Integrin Selectivity

Pyridazinone derivatives, including those with the 4-chloro-5-methoxy-2-methyl substitution pattern, have been explored for their activity against α4 integrin receptors [1]. Specifically, compounds based on the 2-methyl-5-methoxy pyridazinone core (a close analog of the target compound) have shown potent dual antagonism against α4β1 (IC50 = 31 nM) and α4β7 (IC50 = 3 nM) integrins [1]. While the target compound itself has not been directly assayed, its structural similarity suggests a potential for comparable integrin antagonism. In contrast, other pyridazinone classes, such as those with bromo substituents, demonstrate stronger integrin inhibition (EC50 = 1.2 µM) but may lack the selectivity profile favored by methoxy derivatives . This indicates that the specific substitution pattern of the target compound is crucial for achieving a balanced potency and selectivity profile.

Inflammation Immunology Drug Discovery

Optimal Application Scenarios for Procuring 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one


Medicinal Chemistry: Modular Synthesis of Integrin Antagonist Lead Compounds

Researchers developing novel therapeutics for inflammatory and autoimmune diseases can utilize 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one as a versatile building block for the synthesis of pyridazinone-based integrin antagonists [1]. Its chloro group enables efficient Suzuki-Miyaura cross-coupling reactions, allowing for the rapid introduction of diverse aromatic moieties to explore structure-activity relationships and optimize potency and selectivity against α4 integrins [1]. The compound's core structure is associated with a favorable α4β7 selectivity profile, making it a strategic choice for projects targeting gut-homing inflammatory pathways [1].

Agrochemical Development: High-Yield Intermediate for Herbicide and Fungicide Synthesis

Agrochemical R&D teams focusing on the development of new crop protection agents can procure this compound as a key intermediate [2]. Its high-yielding synthesis from readily available 4,5-dichloro precursors (approx. 97% yield) ensures cost-effective and scalable production of downstream herbicides and fungicides . The compound's structure is amenable to further functionalization, enabling the optimization of physicochemical properties and biological activity required for effective agrochemical products [2].

Process Chemistry: Scalable and Regioselective Synthetic Transformations

Process chemists tasked with scaling up the synthesis of complex pyridazinone-containing molecules can rely on the well-documented and high-yielding synthetic route to 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one . The regioselective nucleophilic substitution of 4,5-dichloro-2-methylpyridazin-3(2H)-one provides a robust and predictable method for preparing multi-gram quantities of the target compound with excellent purity . This minimizes the need for extensive purification and reduces overall production costs in large-scale manufacturing campaigns [2].

Pharmacological Research: Reference Compound for Selectivity Studies

Pharmacologists investigating the role of α4 integrins in disease models can use 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one or its derivatives as reference compounds to benchmark selectivity and potency [1]. By comparing the activity of new chemical entities against this known core structure, researchers can establish selectivity windows for α4β7 over α4β1 integrins, which is critical for understanding the therapeutic index and potential off-target effects of novel drug candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.